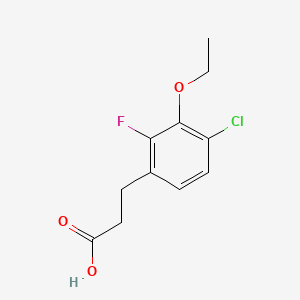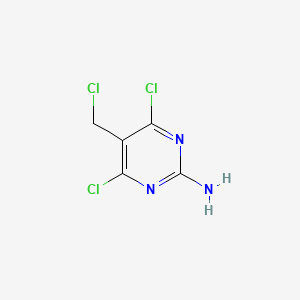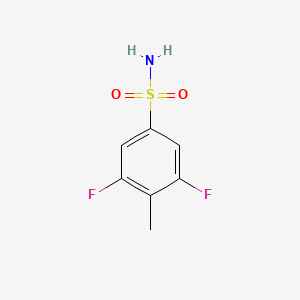
3,5-Difluoro-4-methylbenzenesulfonamide
Vue d'ensemble
Description
3,5-Difluoro-4-methylbenzenesulfonamide is an organic compound with the molecular formula C₇H₇F₂NO₂S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions and a methyl group at the 4 position.
Applications De Recherche Scientifique
3,5-Difluoro-4-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceuticals, particularly those targeting enzymes or receptors that interact with sulfonamide groups.
Materials Science: Its unique electronic properties due to the presence of fluorine atoms make it useful in the development of advanced materials, such as organic semiconductors.
Mécanisme D'action
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Analyse Biochimique
Biochemical Properties
3,5-Difluoro-4-methylbenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with carbonic anhydrase, an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. This compound acts as an inhibitor of carbonic anhydrase, thereby affecting the enzyme’s activity and altering the biochemical pathways it is involved in .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of carbonic anhydrase by this compound can lead to changes in intracellular pH, which in turn affects cell signaling pathways and gene expression. Additionally, this compound can impact cellular metabolism by altering the balance of bicarbonate and protons within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The primary mechanism of action involves the inhibition of carbonic anhydrase by binding to its active site. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide and water to bicarbonate and protons, leading to a decrease in enzyme activity. Furthermore, this compound may also influence other enzymes and proteins through similar binding interactions, resulting in changes in their activity and function .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and temperature, can lead to gradual degradation. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, with some studies reporting changes in cell viability and function over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and organ damage. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen. Additionally, the compound’s impact on various physiological parameters, such as blood pH and enzyme activity, has been studied in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The inhibition of carbonic anhydrase by this compound affects the metabolic flux of bicarbonate and protons, leading to changes in metabolite levels. Additionally, this compound may interact with other enzymes involved in metabolic pathways, further influencing metabolic processes within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, where it exerts its effects. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability, which determine the compound’s localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, the inhibition of carbonic anhydrase by this compound occurs primarily in the cytoplasm, where the enzyme is localized. Additionally, the compound may also localize to other subcellular compartments, influencing their function and activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,5-Difluoro-4-methylbenzenesulfonamide involves the Suzuki-Miyaura coupling reaction. This reaction typically uses 4-bromo-3,5-difluorobenzenesulfonamide as a starting material. The reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like cesium fluoride. Methylboronic acid is used as the coupling partner. The reaction mixture is heated under microwave irradiation at 120°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Difluoro-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: As mentioned, it can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as cesium fluoride, used to deprotonate and activate reactants.
Nucleophiles: For substitution reactions, various nucleophiles can be used depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, Suzuki-Miyaura coupling with methylboronic acid yields a methyl-substituted product .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Difluoro-4-methylbenzenesulfonamide: Similar structure but with fluorine atoms at different positions.
3,5-Difluorobenzenesulfonamide: Lacks the methyl group at the 4 position.
Uniqueness
3,5-Difluoro-4-methylbenzenesulfonamide is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and interactions with biological targets. The combination of fluorine atoms and a methyl group on the benzene ring can enhance its stability and electronic properties, making it valuable for various applications .
Propriétés
IUPAC Name |
3,5-difluoro-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2S/c1-4-6(8)2-5(3-7(4)9)13(10,11)12/h2-3H,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOGITGNXTXMMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)S(=O)(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone](/img/structure/B1428414.png)


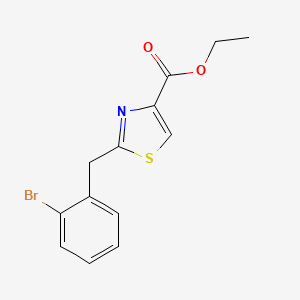

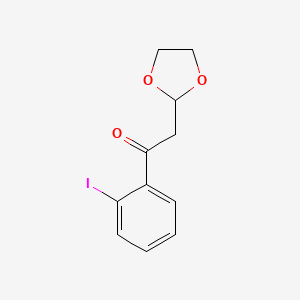

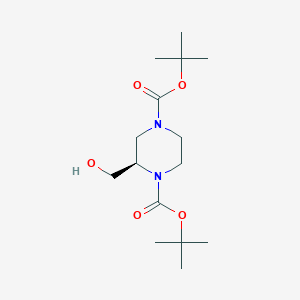
![cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride](/img/structure/B1428424.png)

